
3-Ethyl-8-fluoro-2-hydroxy-4(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-8-fluoro-2-hydroxy-4(1H)-quinolinone is a synthetic organic compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-8-fluoro-2-hydroxy-4(1H)-quinolinone typically involves multi-step organic reactions. One common method might include:
Starting Material: The synthesis could begin with a substituted aniline derivative.
Cyclization: The aniline derivative undergoes cyclization with an appropriate reagent to form the quinoline core.
Fluorination: Introduction of the fluorine atom at the 8th position can be achieved using electrophilic fluorination reagents.
Hydroxylation: The hydroxyl group at the 2nd position can be introduced via selective oxidation.
Ethylation: The ethyl group at the 3rd position can be added using alkylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process might also involve purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-8-fluoro-2-hydroxy-4(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the quinolinone core.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using reagents like sodium methoxide.
Major Products
Oxidation: Formation of 2-keto-3-ethyl-8-fluoroquinoline.
Reduction: Formation of 2-hydroxy-3-ethyl-8-fluoroquinoline.
Substitution: Formation of 3-ethyl-2-hydroxy-4(1H)-quinolinone derivatives with different substituents at the 8th position.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 3-Ethyl-8-fluoro-2-hydroxy-4(1H)-quinolinone would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating biological pathways. The presence of the fluorine atom can enhance its binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyquinoline: Lacks the ethyl and fluorine substituents.
8-Fluoroquinoline: Lacks the hydroxyl and ethyl groups.
3-Ethylquinoline: Lacks the hydroxyl and fluorine groups.
Uniqueness
3-Ethyl-8-fluoro-2-hydroxy-4(1H)-quinolinone is unique due to the combination of its substituents, which can impart distinct chemical and biological properties. The presence of the fluorine atom can enhance its lipophilicity and metabolic stability, while the hydroxyl group can increase its solubility and reactivity.
Eigenschaften
Molekularformel |
C11H10FNO2 |
|---|---|
Molekulargewicht |
207.20 g/mol |
IUPAC-Name |
3-ethyl-8-fluoro-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C11H10FNO2/c1-2-6-10(14)7-4-3-5-8(12)9(7)13-11(6)15/h3-6H,2H2,1H3,(H,13,15) |
InChI-Schlüssel |
QOZXRRNAWYKLQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)C2=C(C(=CC=C2)F)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


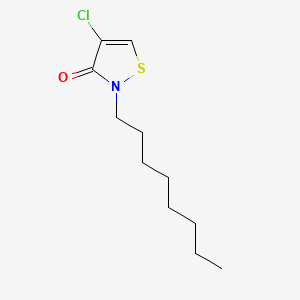
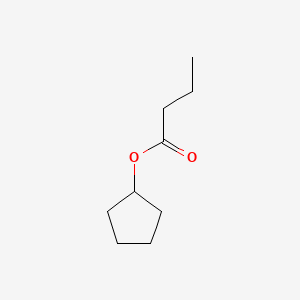
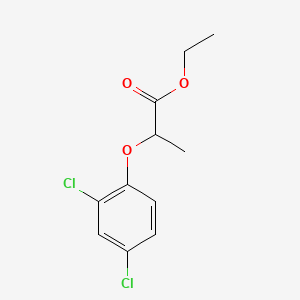
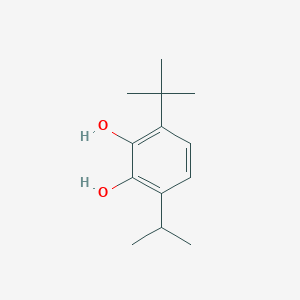
![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B13764056.png)
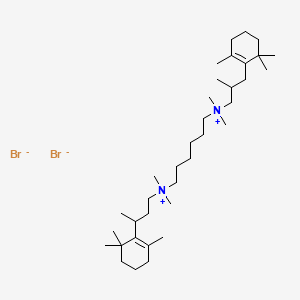
![N,N-diethylspiro[2H-1-benzopyran-2,3'-[3H]naphtho[2,1-b]pyran]-7-amine](/img/structure/B13764070.png)
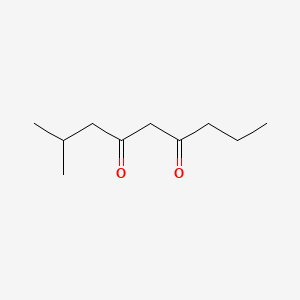
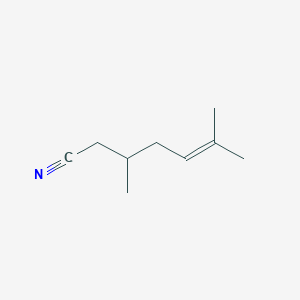
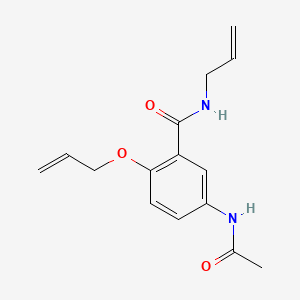
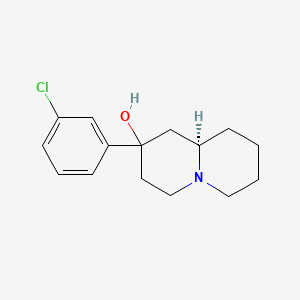
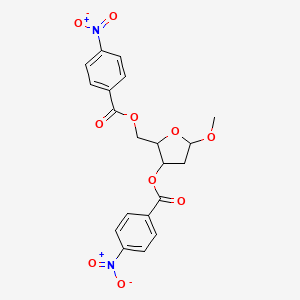

![Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide](/img/structure/B13764114.png)
